molecular formula C14H14ClN3OS B6425578 5-(5-chlorothiophene-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034555-86-5

5-(5-chlorothiophene-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B6425578
CAS No.: 2034555-86-5
M. Wt: 307.8 g/mol
InChI Key: WZPXKTQEAYFSDC-UHFFFAOYSA-N
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Description

This compound (CAS 2034555-86-5) features a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a 5-chlorothiophene-2-carbonyl moiety at position 5 (Fig. 1). Its molecular formula is C₁₄H₁₄ClN₃OS (molecular weight: 307.80 g/mol). The chlorothiophene group introduces electron-withdrawing effects, while the cyclopropyl substituent contributes steric hindrance and metabolic stability .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c15-13-4-3-12(20-13)14(19)17-5-6-18-10(8-17)7-11(16-18)9-1-2-9/h3-4,7,9H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPXKTQEAYFSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(5-chlorothiophene-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a synthetic compound with potential therapeutic applications. Its unique structure combines a pyrazolo[1,5-a]pyrazine core with a chlorothiophene substituent, suggesting diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H14ClN3OS
  • Molecular Weight : 307.8 g/mol
  • IUPAC Name : (5-chlorothiophen-2-yl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
  • CAS Number : 2034555-86-5

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of antimicrobial and anticancer effects.

Antimycobacterial Activity

A study highlighted the compound's potential against Mycobacterium tuberculosis. The structure was tested alongside other pyrazine derivatives and demonstrated effective inhibition of mycobacterial fatty acid synthase I. The minimum inhibitory concentrations (MIC) for various derivatives ranged from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv .

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that certain derivatives of pyrazolo[1,5-a]pyrazine exhibited low toxicity profiles while maintaining high antimicrobial efficacy. For instance, compounds with hydroxyl substituents showed reduced cytotoxicity compared to their counterparts without such groups .

The primary mechanism of action involves the inhibition of key enzymes associated with bacterial cell wall synthesis and apoptosis pathways in cancer cells. The compound has been shown to target cyclin-dependent kinase 2 (CDK2), disrupting cell cycle regulation and promoting apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) cells by modulating Bax/Bcl2 and Survivin expressions .

Case Studies

  • Anticancer Activity : In a study focusing on chronic myeloid leukemia cells, the compound induced apoptosis through modulation of apoptotic pathways. The study reported significant alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins, suggesting a promising avenue for cancer therapy .
  • Antimicrobial Efficacy : Another case study investigated the compound's activity against various strains of Mycobacterium species. The results indicated that it maintained a broad spectrum of activity while demonstrating lower cytotoxicity in mammalian cell lines compared to other tested compounds .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReferences
AntimycobacterialMycobacterium tuberculosis H37RvMIC = 1.56 - 6.25 µg/mL
CytotoxicityK562 (CML) cellsIC50 not specified
Cell Cycle RegulationCDK2Inhibition observed

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives

2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Hydrochloride (CAS 75481157)
  • Core Structure : Pyrazolo[1,5-a]pyrazine.
  • Substituents : Cyclopropyl at position 2; hydrochloride salt.
  • Molecular Formula : C₉H₁₃N₃·HCl.
  • Key Differences : Lacks the 5-chlorothiophene-2-carbonyl group, reducing lipophilicity. The hydrochloride salt enhances solubility in polar solvents .
tert-Butyl 3-Iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate (EN300-761396)
  • Core Structure : Pyrazolo[1,5-a]pyrazine.
  • Substituents : Iodo at position 3, methyl at position 2, and tert-butyl carboxylate.
  • Molecular Formula : C₁₂H₁₇IN₄O₂.
  • Key Differences : The iodine atom allows for further functionalization (e.g., cross-coupling), while the carboxylate ester may improve bioavailability .

Pyrazolo[1,5-a]pyrimidine Derivatives

5-Phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK9)
  • Core Structure : Pyrazolo[1,5-a]pyrimidin-7(4H)-one.
  • Substituents : Phenyl at position 5, p-tolyl at position 2.
  • Molecular Formula : C₁₉H₁₅N₃O.
  • Aromatic substituents may improve π-π stacking interactions .
7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide (10a)
  • Core Structure : Pyrazolo[1,5-a]pyrimidine.
  • Substituents: Cyano, methoxyphenyl, and carboxamide groups.
  • Molecular Formula : C₂₄H₁₉N₅O₂.

Other Heterocyclic Analogs

Methyl 5-(4-Fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
  • Core Structure : Pyrazolo[1,5-a]pyrazine.
  • Substituents : 4-Fluorobenzyl at position 5, methyl ester at position 2.
  • Molecular Formula : C₁₅H₁₄FN₃O₃.
  • Key Differences : The ester group may undergo hydrolysis in vivo, unlike the stable thiophene-carbonyl group. The 4-fluorobenzyl substituent increases electron-withdrawing effects .
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
  • Core Structure : Thiazolo[3,2-a]pyrimidine.
  • Substituents: Cyanobenzylidene, methylfuran, and dioxo groups.
  • Molecular Formula : C₂₂H₁₇N₃O₃S.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Pyrazolo[1,5-a]pyrazine 5-(5-Chlorothiophene-2-carbonyl), cyclopropyl C₁₄H₁₄ClN₃OS High lipophilicity, metabolic stability
MK9 (Pyrazolo[1,5-a]pyrimidinone) Pyrazolo[1,5-a]pyrimidin-7-one Phenyl, p-tolyl C₁₉H₁₅N₃O Enhanced hydrogen bonding
EN300-761396 Pyrazolo[1,5-a]pyrazine 3-Iodo, tert-butyl carboxylate C₁₂H₁₇IN₄O₂ Functionalizable iodine
Compound 10a Pyrazolo[1,5-a]pyrimidine Cyano, carboxamide, methoxyphenyl C₂₄H₁₉N₅O₂ High polarity, potential solubility

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